molecular formula C15H16ClN3O3 B2424764 5-chloro-N-[2-(2,5-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide CAS No. 1423797-56-1

5-chloro-N-[2-(2,5-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide

Cat. No.: B2424764
CAS No.: 1423797-56-1
M. Wt: 321.76
InChI Key: RWBSMOVDHPJECE-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(2,5-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(2,5-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with 2-(2,5-dimethoxyphenyl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography would be employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(2,5-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(2,5-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2,5-dimethoxyphenyl)pyrazine-2-carboxamide
  • 5-chloro-N-(2,5-dimethoxyphenyl)ethylpyrazine-2-carboxamide
  • 5-chloro-N-(2,5-dimethoxyphenyl)ethylpyrazine-2-carboxamide

Uniqueness

5-chloro-N-[2-(2,5-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 2,5-dimethoxyphenyl group and the pyrazine ring contributes to its unique reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-chloro-N-[2-(2,5-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3/c1-21-11-3-4-13(22-2)10(7-11)5-6-17-15(20)12-8-19-14(16)9-18-12/h3-4,7-9H,5-6H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBSMOVDHPJECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCNC(=O)C2=CN=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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